4-Isopropyl-N,N-dimethylpyridazin-3-amine
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Overview
Description
4-Isopropyl-N,N-dimethylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an isopropyl group and two methyl groups attached to the nitrogen atom at position 3 of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-N,N-dimethylpyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.
Dimethylation of the Amino Group: The final step involves the dimethylation of the amino group at position 3 using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Isopropyl-N,N-dimethylpyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Isopropyl-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Isopropyl-N,N-dimethylpyridazin-3-amine: can be compared with other pyridazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and dimethyl groups on the pyridazine ring can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
27772-42-5 |
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Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N,N-dimethyl-4-propan-2-ylpyridazin-3-amine |
InChI |
InChI=1S/C9H15N3/c1-7(2)8-5-6-10-11-9(8)12(3)4/h5-7H,1-4H3 |
InChI Key |
YGDALSXCORFSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NC=C1)N(C)C |
Origin of Product |
United States |
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